molecular formula C19H16ClN3O3S B2615216 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea CAS No. 1210156-34-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea

Cat. No. B2615216
CAS RN: 1210156-34-5
M. Wt: 401.87
InChI Key: GLOTUHVKZBVMGO-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea” is a complex organic molecule. It contains a benzodioxol group, a thiazol group, and a urea group. These groups are common in many pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The benzodioxol group is a fused ring system that is often found in bioactive molecules. The thiazol group is a five-membered ring containing nitrogen and sulfur. The urea group contains a carbonyl group flanked by two amine groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzodioxol group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol and thiazol groups could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Plant Growth Regulation

Urea derivatives have been synthesized and evaluated for their potential as plant growth regulators. For example, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized and showed good activity in preliminary biological tests as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Anticancer Activity

Another significant area of research for urea derivatives is their potential anticancer activity. A series of urea and thiourea derivatives containing benzimidazole groups designed as potential anticancer agents showed promising cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents (Lamia A. Siddig et al., 2021).

Antioxidant Activity

Urea derivatives have also been explored for their antioxidant activities. One study synthesized and evaluated the antioxidant activity of some 5-[7-aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives, finding significant antioxidant properties (S. George et al., 2010).

Antimicrobial Agents

Research into urea derivatives also includes their potential as antimicrobial agents. New series of urea, thiourea, and selenourea derivatives with thiazole moieties synthesized for this purpose showed promising in vitro antioxidant activity, suggesting their utility as new classes of potent antioxidant agents and antimicrobial agents (M. V. Bhaskara Reddy et al., 2015).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-3-1-12(2-4-13)18-22-15(10-27-18)7-8-21-19(24)23-14-5-6-16-17(9-14)26-11-25-16/h1-6,9-10H,7-8,11H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOTUHVKZBVMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea

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